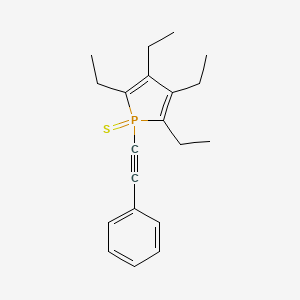
2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione is a chemical compound with the molecular formula C20H25PS It is a member of the phosphole family, which are heterocyclic compounds containing a phosphorus atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of a phosphole precursor with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert the compound into phosphole derivatives with different oxidation states.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, such as amines or halides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphole oxides, while substitution reactions can produce a variety of functionalized phosphole derivatives.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions involving phosphorus-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-oxide
- 2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-sulfide
Uniqueness
2,3,4,5-Tetraethyl-1-(phenylethynyl)-1H-1lambda~5~-phosphole-1-thione is unique due to the presence of the thione group, which imparts distinct chemical and physical properties compared to its oxide and sulfide counterparts. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to similar compounds.
Propiedades
Número CAS |
918531-30-3 |
|---|---|
Fórmula molecular |
C20H25PS |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2,3,4,5-tetraethyl-1-(2-phenylethynyl)-1-sulfanylidene-1λ5-phosphole |
InChI |
InChI=1S/C20H25PS/c1-5-17-18(6-2)20(8-4)21(22,19(17)7-3)15-14-16-12-10-9-11-13-16/h9-13H,5-8H2,1-4H3 |
Clave InChI |
PVNAGEDHMNVWET-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(P(=S)(C(=C1CC)CC)C#CC2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


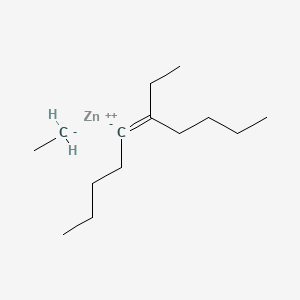
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
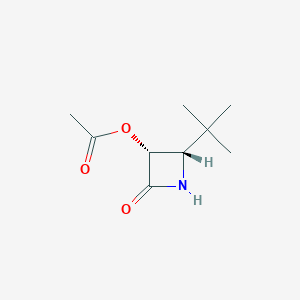
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)

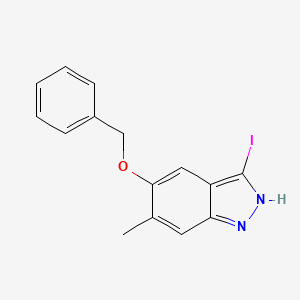
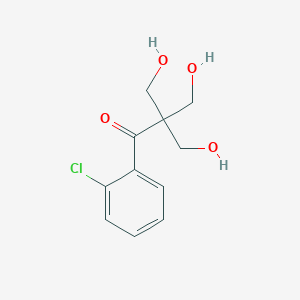
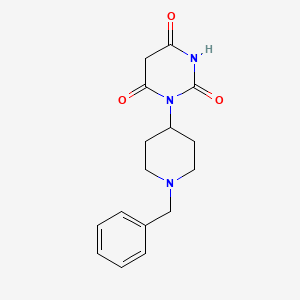
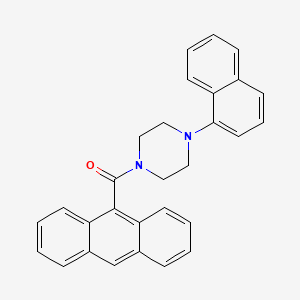
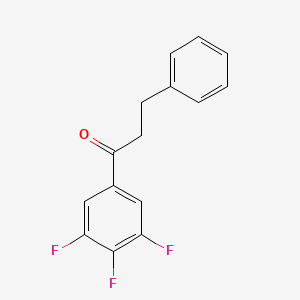
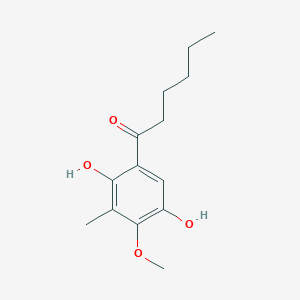
![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)
![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
